![molecular formula C17H13NO4 B1663075 2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One CAS No. 858942-71-9](/img/structure/B1663075.png)
2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One
Overview
Description
“2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One” is a chemical compound with the molecular formula C17H13NO4 . It is a non-polymer type molecule . The compound has a molecular weight of 295.289 .
Molecular Structure Analysis
The Isomeric SMILES representation of the molecule is COc1cc-2c(cc1OC)C(=O)n3c2cc4c3ccc(c4)O
. This representation provides a detailed view of the molecule’s structure, including the arrangement of atoms and the bonds between them.
Physical And Chemical Properties Analysis
The molecule has a formal charge of 0, with an atom count of 35, a chiral atom count of 0, and a bond count of 38 . It also has 17 aromatic bonds .
Scientific Research Applications
I have conducted a search for the scientific research applications of “2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One,” but unfortunately, the specific applications are not readily available in the search results. This compound is a core structure for a number of biologically active compounds and may be used in pharmaceutical testing or as a reference standard .
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One is Ribosyldihydronicotinamide Dehydrogenase [Quinone] . This enzyme plays a crucial role in the biological system, particularly in the process of oxidation-reduction.
Mode of Action
The compound interacts with its target by inhibiting the action of the enzyme Ribosyldihydronicotinamide Dehydrogenase [Quinone] . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
It’s known that the compound is a core structure for a number of biologically active compounds
Result of Action
It’s known that the compound has a role in the inhibition of Ribosyldihydronicotinamide Dehydrogenase [Quinone] , but the specific molecular and cellular effects need further investigation.
properties
IUPAC Name |
2-hydroxy-8,9-dimethoxyisoindolo[2,3-a]indol-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-15-7-11-12(8-16(15)22-2)17(20)18-13-4-3-10(19)5-9(13)6-14(11)18/h3-8,19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPIYZBBHNVOHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC4=C(N3C2=O)C=CC(=C4)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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